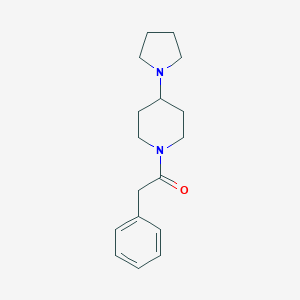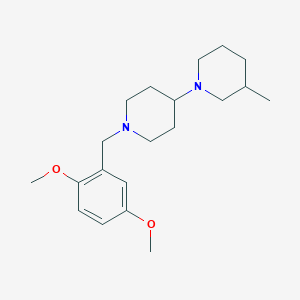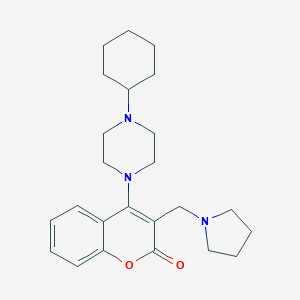![molecular formula C24H33N3S B247066 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a chemical compound that belongs to the piperazine family. This compound has gained significant attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves its binding to dopamine receptors in the brain. This binding results in the activation of these receptors, leading to an increase in the release of dopamine. Dopamine is a neurotransmitter that plays a crucial role in various physiological functions such as movement, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine have been studied extensively. It has been found to increase the release of dopamine in the brain, leading to an increase in locomotor activity and reward-seeking behavior. Additionally, it has been found to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in lab experiments is its ability to selectively target dopamine receptors. This allows researchers to study the role of these receptors in various physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine in scientific research. One of the areas of focus is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is a growing interest in using this compound as a tool for studying the role of dopamine receptors in addiction and drug abuse. Finally, there is a need for further research to understand the potential toxicity of this compound and its effects on various physiological functions.
Conclusion:
In conclusion, 1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a chemical compound that has potential applications in various scientific research studies. Its ability to selectively target dopamine receptors makes it a valuable tool for studying the role of these receptors in various physiological functions. However, its potential toxicity and limitations in certain experiments need to be taken into consideration. There are several future directions for the use of this compound in scientific research, including the development of new drugs for the treatment of neurological disorders and the study of addiction and drug abuse.
Synthesis Methods
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine can be synthesized through a multi-step process. The initial step involves the reaction of 1-benzylpiperazine with 4-(methylsulfanyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-piperidinylmagnesium bromide to obtain the final product.
Scientific Research Applications
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience as a tool for studying the role of dopamine receptors in the brain. Additionally, it has been used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
Product Name |
1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine |
|---|---|
Molecular Formula |
C24H33N3S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-benzyl-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C24H33N3S/c1-28-24-9-7-22(8-10-24)20-25-13-11-23(12-14-25)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-20H2,1H3 |
InChI Key |
LNDFKUDZKHXSHK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)

![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)

amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
